2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1259958-91-2
VCID: VC2788298
InChI: InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)6-8-4-9(15(17,18)19)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,20,23)(H,21,22)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
Molecular Formula: C15H17F4NO4
Molecular Weight: 351.29 g/mol

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

CAS No.: 1259958-91-2

Cat. No.: VC2788298

Molecular Formula: C15H17F4NO4

Molecular Weight: 351.29 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid - 1259958-91-2

Specification

CAS No. 1259958-91-2
Molecular Formula C15H17F4NO4
Molecular Weight 351.29 g/mol
IUPAC Name 3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)6-8-4-9(15(17,18)19)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,20,23)(H,21,22)
Standard InChI Key ODGHASKZZQPZML-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Properties

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is a Boc-protected amino acid derivative with distinctive fluorinated substituents. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a characteristic shared with several related compounds documented in literature. Similar fluorinated derivatives, such as 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid, have molecular weights around 297.32 g/mol, suggesting our target compound would have a comparable but slightly higher molecular weight due to the trifluoromethyl group replacing the methyl group .

Chemical Structure Elements

The compound contains several key structural elements:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen

  • An α-amino acid core structure

  • A phenyl ring with 3-fluoro and 5-trifluoromethyl substituents

  • A carboxylic acid functional group

The presence of both fluoro and trifluoromethyl groups on the phenyl ring significantly impacts the compound's electronic properties, potentially conferring enhanced metabolic stability and altered binding characteristics when incorporated into peptides or other bioactive molecules.

Estimated Physical Properties

Based on similar Boc-protected fluorinated amino acids, we can estimate certain physical properties for this compound:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidSimilar to related compounds
Molecular Weight~365-370 g/molBased on related compounds with fluorinated substituents
SolubilityLikely soluble in organic solvents (e.g., DMSO, DCM)Characteristic of Boc-protected amino acids
StabilityStable under standard conditionsCommon for Boc-protected amino acids

Applications and Research Significance

Peptide Chemistry Applications

Fluorinated amino acids like 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid are valuable building blocks in peptide chemistry. The Boc-protected form is particularly useful for solid-phase and solution-phase peptide synthesis, where controlled and sequential addition of amino acids is required .

When incorporated into peptides, fluorinated amino acids can:

  • Enhance metabolic stability by resisting enzymatic degradation

  • Modify peptide folding and secondary structure

  • Alter binding affinities to target receptors

  • Improve membrane permeability and bioavailability

Biochemical Research Tools

Fluorinated amino acids also serve as valuable biochemical tools. Their incorporation into proteins can:

  • Provide unique spectroscopic handles for structural studies

  • Allow for ¹⁹F NMR investigations of protein structure and dynamics

  • Create enzyme inhibitors with enhanced binding properties

  • Enable site-specific modification of proteins for various applications

Comparative Analysis with Related Compounds

Structural Comparisons

Several fluorinated Boc-protected amino acids share structural similarities with our target compound. A comparison reveals important structural variations that may influence their properties and applications:

CompoundKey Structural FeaturesMolecular WeightReference
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid5-fluoro-2-methyl substituents on phenyl297.32 g/mol
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid3-fluoro-4-methyl substituents on phenyl297.32 g/mol
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine3-fluoro substituent, N-methyl group, D-configuration221.23 g/mol
(S)-Boc-2-(trifluoromethyl)-β-Phe-OH2-trifluoromethyl substituent, S-configuration333.30 g/mol
2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid3-fluoro and 5-trifluoromethyl substituents~365-370 g/mol (estimated)-

Property and Reactivity Comparisons

The positioning and nature of fluorinated substituents significantly impact the compounds' properties:

  • Electron-withdrawing effects: The trifluoromethyl group exerts a stronger electron-withdrawing effect than a single fluorine atom, potentially altering the acidity of the carboxylic acid group and reactivity of the compound.

  • Steric considerations: The trifluoromethyl group is bulkier than a methyl or fluorine substituent, which may influence the compound's ability to participate in hydrogen bonding and its conformational preferences.

  • Metabolic stability: Compounds with trifluoromethyl groups generally exhibit enhanced resistance to metabolic degradation compared to those with methyl groups or single fluorine substituents.

Current Research Landscape

Emerging Trends in Non-Proteinogenic Amino Acids

The field of non-proteinogenic amino acids has seen significant advances in recent years. Current research focuses on their biosynthesis, incorporation into peptides, and applications in drug development. For instance, researchers have developed synthetic operons in Escherichia coli for the production of non-proteinogenic amino acids like β-methylphenylalanine and β-hydroxyenduracididine .

These studies demonstrate the growing interest in expanding the amino acid repertoire beyond the conventional set of 22 standard proteinogenic amino acids. The rationale behind this research direction includes:

  • Enhancing and diversifying existing bioactive molecules

  • Improving effectiveness of pharmaceuticals

  • Reducing resistance compared to natural counterparts

  • Generating molecules with novel functions and properties

Analytical Approaches

Analytical techniques commonly employed in the characterization of fluorinated amino acids include:

  • Liquid chromatography-mass spectrometry (LC-MS) for identification and purity assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • X-ray crystallography for definitive structural determination

  • Acid hydrolysis for amino acid analysis in complex peptides

These techniques would be applicable to the analysis of 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid and its incorporation into larger molecular structures.

Practical Applications and Future Perspectives

Current Utilization in Research and Industry

Fluorinated Boc-protected amino acids are commercially available from specialty chemical suppliers for research purposes . These compounds are primarily utilized in:

  • Academic research laboratories investigating peptide structure and function

  • Pharmaceutical industry research and development departments

  • Biotechnology companies developing novel therapeutic peptides

  • Chemical companies specializing in amino acid derivatives and peptide building blocks

Future Research Directions

Several promising research directions for 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid and related compounds include:

  • Development of novel synthetic methodologies for more efficient and stereoselective preparation

  • Investigation of its incorporation into peptides and the resulting effects on structure and function

  • Exploration of potential biological activities when incorporated into bioactive molecules

  • Evaluation of its utility in developing peptide-based drugs with enhanced pharmacokinetic properties

  • Application in the creation of fluorinated peptide libraries for drug discovery screening

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